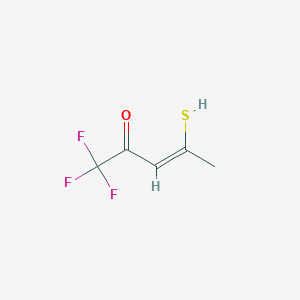

3-Penten-2-one, 1,1,1-trifluoro-4-mercapto

Description

Contextualization within Modern Synthetic Chemistry

Modern synthetic chemistry continuously seeks to create novel molecules with unique properties and functionalities to address challenges in medicine, materials science, and agriculture. Within this pursuit, the strategic incorporation of specific functional groups is a cornerstone of molecular design. The field of fluoro-organosulfur chemistry has emerged as a particularly fruitful area of research, combining the distinct and powerful influences of fluorine and sulfur atoms within a single molecular framework. This combination gives rise to compounds with unique electronic properties, metabolic stability, and reactivity, making them highly valuable as building blocks for complex chemical synthesis. The development of new synthetic methods and the exploration of the chemical space occupied by fluoro-organosulfur compounds are active areas of contemporary chemical research.

Significance of Trifluoromethyl and Thiol Moieties in Organic Synthesis

The trifluoromethyl (-CF3) group and the thiol (-SH) moiety are two of the most impactful functional groups in modern organic chemistry, each imparting significant and often beneficial changes to the properties of a molecule.

The trifluoromethyl group is a small but potent functional group known for its strong electron-withdrawing nature and high lipophilicity. mdpi.com Its high electronegativity can significantly alter the acidity or basicity of nearby functional groups. wikipedia.org For instance, trifluoromethyl-substituted compounds are often strong acids. wikipedia.org The C-F bond is one of the strongest in organic chemistry, which contributes to the metabolic stability of molecules containing a trifluoromethyl group. mdpi.com This increased stability can prolong the half-life of a drug candidate. mdpi.com In medicinal chemistry, the -CF3 group is often used as a bioisostere for a methyl or chloro group to fine-tune the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation. wikipedia.org The incorporation of a trifluoromethyl group can also enhance a molecule's binding affinity to biological targets through improved hydrophobic and electrostatic interactions. mdpi.com

The thiol moiety , on the other hand, is a sulfur analogue of an alcohol group and is a versatile functional group in organic synthesis. Thiols are more acidic than their corresponding alcohols and are excellent nucleophiles. This reactivity makes them key intermediates in the formation of carbon-sulfur bonds, which are prevalent in many biologically active molecules and materials. The thiol group can be readily oxidized to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, providing a wide range of chemical transformations. In biological systems, the thiol group of cysteine residues plays a crucial role in protein structure and enzyme catalysis. The unique properties of the trifluoromethylthio group (–SCF3), which combines both moieties, have garnered significant interest due to its high lipophilicity, which can enhance a drug molecule's ability to cross cell membranes. researchgate.net Additionally, as an electron-withdrawing group, it can improve the metabolic stability of drug molecules by making them less susceptible to oxidation. researchgate.net

The combination of a trifluoromethyl group and a thiol group in a molecule like 3-Penten-2-one, 1,1,1-trifluoro-4-mercapto creates a bifunctional scaffold with a unique electronic and reactivity profile, making it an interesting target for synthetic exploration.

Overview of Research Directions for Novel Organosulfur Compounds

Research into novel organosulfur compounds, particularly those incorporating fluorine, is a dynamic and expanding field. A significant research direction is the development of new synthetic methodologies to create these molecules with high efficiency and selectivity. This includes the use of metal Lewis acids as catalysts to form S-N bonds and transition-metal-free processes for the synthesis of complex sulfonamides. researchgate.net

Another major focus is the application of these novel compounds in medicinal chemistry and drug discovery. The introduction of fluorine-containing groups into organosulfur molecules can fine-tune their lipophilicity and acidity, properties that are critical for their pharmacokinetic profiles. researchgate.net Researchers are exploring how these modifications can lead to new drug candidates with improved efficacy and metabolic stability. For example, fluorinated analogues of naturally occurring organosulfur compounds, such as those found in garlic, are being synthesized and investigated for their biological activities. nih.govmdpi.com

Furthermore, there is a growing interest in the material science applications of fluoro-organosulfur compounds. The unique electronic properties conferred by the combination of fluorine and sulfur can be harnessed in the design of advanced organic materials with specific optical or electronic characteristics. The synthesis of virtual compound libraries based on these novel building blocks is also being used to explore their potential as isosteres for common chemical groups, like the phenyl group, in an effort to expand the available chemical space for new discoveries. researchgate.net

Interactive Data Tables

Structure

2D Structure

3D Structure

Properties

CAS No. |

88551-99-9 |

|---|---|

Molecular Formula |

C5H5F3OS |

Molecular Weight |

170.15 g/mol |

IUPAC Name |

(Z)-1,1,1-trifluoro-4-sulfanylpent-3-en-2-one |

InChI |

InChI=1S/C5H5F3OS/c1-3(10)2-4(9)5(6,7)8/h2,10H,1H3/b3-2- |

InChI Key |

RCKPNIPOQOBBDS-IHWYPQMZSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/S |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)S |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving 3 Penten 2 One, 1,1,1 Trifluoro 4 Mercapto

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of 3-Penten-2-one, 1,1,1-trifluoro-4-mercapto is dictated by the electronic interplay between its functional groups. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the electrophilicity of the α,β-unsaturated ketone system. This activation renders both the carbonyl carbon and the β-carbon susceptible to nucleophilic attack. Concurrently, the thiol (-SH) group provides a site of nucleophilicity.

Carbonyl Reactivity of the Ketone Moiety

The carbonyl carbon of the ketone is a primary electrophilic site. The adjacent CF₃ group strongly enhances this electrophilicity, making it more susceptible to 1,2-addition by nucleophiles compared to non-fluorinated ketones. While strong, hard nucleophiles might favor direct attack at the carbonyl carbon, softer nucleophiles often prefer conjugate addition.

Studies on related β-trifluoromethyl enones have shown that reactions can be directed towards the carbonyl group under specific conditions. For instance, the CsF-catalyzed nucleophilic trifluoromethylation of trans-enones with trimethyl(trifluoromethyl)silane leads to the formation of α-trifluoromethyl allylic alcohols, indicating a 1,2-addition to the carbonyl group.

Thiol Group Reactivity in Substitution and Addition Reactions

The thiol group imparts nucleophilic character to the molecule. It can participate in a variety of reactions typical for thiols, including S-alkylation, oxidation to disulfides, and addition to electrophiles.

However, the most pertinent reaction involving the thiol functionality in the context of the α,β-unsaturated ketone is its potential for intramolecular reactions. For example, in the presence of a base, the thiol can be deprotonated to a thiolate, which can then act as an internal nucleophile. This could lead to an intramolecular Michael addition, potentially forming a five-membered sulfur-containing heterocyclic ring, a dihydrothiophene derivative. Such cyclizations are known for β-mercapto ketones.

Furthermore, in intermolecular reactions, the thiol group can act as a potent nucleophile. Research on the addition of sulfur nucleophiles to β-alkyl-α,β-unsaturated trifluoromethyl ketones has demonstrated that these reactions proceed exclusively through a 1,4-addition (Michael addition) pathway. This suggests that if this compound were to react with a second molecule of itself, the thiol of one molecule would attack the β-carbon of another.

| Nucleophile | Substrate | Observed Pathway | Product Type |

|---|---|---|---|

| Thiophenol | β-Alkyl-α,β-unsaturated trifluoromethyl ketone | 1,4-Addition | β-Thioether ketone |

| Glutathione | β-Alkyl-α,β-unsaturated trifluoromethyl ketone | 1,4-Addition | β-Thioether ketone |

| TMS-CF₃/CsF | trans-Chalcone | 1,2-Addition | α-Trifluoromethyl allylic alcohol |

Cycloaddition Reactions

The conjugated π-system of the enone moiety in this compound makes it a candidate for various cycloaddition reactions.

Diels-Alder Reactions and Analogs

In a standard Diels-Alder reaction, the compound would act as a dienophile. The electron-withdrawing trifluoromethyl group enhances its dienophilic character, making it more reactive towards electron-rich dienes in a [4+2] cycloaddition. The general principle is that electron-withdrawing groups on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO gap with an electron-rich diene and a faster reaction rate. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the dienophile is typically retained in the cyclohexene (B86901) product. libretexts.org

Alternatively, under certain conditions, particularly with organocatalysis, enones can be converted into activated dienes for hetero-Diels-Alder reactions. In such cases, the enone would react with a dienophile, such as an aldehyde or another ketone, to form a tetrahydropyran (B127337) derivative.

[3+2] Cycloadditions

The electron-deficient double bond of β-trifluoromethyl enones has been shown to be a good dipolarophile in [3+2] cycloaddition reactions. These reactions provide a direct route to five-membered heterocyclic rings. For instance, phosphine-catalyzed [3+2] cycloadditions of β-trifluoromethyl enones with diazoacetates have been developed to synthesize multisubstituted pyrazolines. researchgate.net Similarly, highly enantioselective copper-catalyzed [3+2] cycloadditions with α-isocyanoesters have been used to prepare dihydropyrroles bearing a trifluoromethylated quaternary stereocenter. masterorganicchemistry.com

Given this precedent, this compound is expected to react readily with various 1,3-dipoles, such as nitrile imines, azomethine ylides, and diazo compounds, to yield trifluoromethylated five-membered heterocycles. The presence of the thiol group might influence the reaction's regioselectivity or provide a handle for further transformations of the resulting cycloadduct.

| 1,3-Dipole | β-Trifluoromethyl Enone Substrate | Catalyst/Conditions | Product Heterocycle |

|---|---|---|---|

| α-Diazoacetate | Various β-trifluoromethyl enones | Phosphine | 4-(Trifluoromethyl)pyrazoline |

| α-Isocyanoester | β-Trifluoromethyl β,β-disubstituted enones | Copper(I) | Dihydropyrrole |

| Azomethine Ylide | β-Trifluoromethyl β,β-disubstituted enones | Copper(I) | Pyrrolidine |

| Nitrile Imine | Chalcones (enones) | In situ generation | 5-Acyl-pyrazoline |

Rearrangement Reactions

The multifunctional nature of this compound allows for the possibility of various rearrangement reactions, either of the parent molecule or of its reaction products.

One potential rearrangement involves the migration of the double bond. While α,β-unsaturated ketones are generally more thermodynamically stable than their β,γ-isomers due to conjugation, this equilibrium can be influenced by substituents and reaction conditions. Acid- or base-catalyzed rearrangement of a β,γ-unsaturated ketone to its more stable α,β-conjugated isomer is a known process. pearson.com

Rearrangements can also be key steps following an initial reaction. For instance, the product of a nucleophilic addition to the carbonyl group could undergo subsequent rearrangements. While specific examples for this exact substrate are not documented, general ketone rearrangements like the Pinacol or Baeyer-Villiger rearrangements are well-established for other ketones, although they require specific precursors (a 1,2-diol for the Pinacol rearrangement) or reagents (a peroxy acid for the Baeyer-Villiger oxidation). jackwestin.comnih.gov A radical-mediated migration of a trifluoromethyl group has also been observed in the conversion of vinyl triflates to α-trifluoromethyl ketones, showcasing the potential for rearrangements involving the CF₃ group under specific radical conditions. rsc.org

Oxidation-Reduction Pathways of the Thiol Group

The thiol group is the primary site for oxidation-reduction reactions in this compound. The electron-withdrawing nature of the adjacent trifluoromethylated enone system is expected to influence the reactivity of the thiol group, potentially making it more susceptible to oxidation compared to simple alkyl thiols.

Formation of Disulfides

A characteristic reaction of thiols is their oxidation to form disulfides (RSSR). libretexts.org This process involves the formation of a sulfur-sulfur bond between two thiol molecules, with the concomitant loss of two hydrogen atoms. For this compound, this would result in the formation of a symmetrical disulfide.

The oxidation can be effected by a variety of mild oxidizing agents. Common reagents used for this transformation include molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and iodine. libretexts.orglibretexts.org The general reaction is depicted below:

2 R-SH + [O] → R-S-S-R + H₂O

Table 1: Plausible Conditions for Disulfide Formation

| Oxidizing Agent | Solvent | Temperature (°C) | Expected Product |

| Air (O₂) / Metal Catalyst (e.g., Cu²⁺) | DMF | 25-80 | Symmetrical Disulfide |

| Hydrogen Peroxide (H₂O₂) | Water/Alcohol | 0-25 | Symmetrical Disulfide |

| Iodine (I₂) | Ethanol | 25 | Symmetrical Disulfide |

Sulfoxide and Sulfone Derivatives

Further oxidation of the sulfur atom in the thiol group, typically after conversion to a sulfide (B99878), can lead to the formation of sulfoxides (R-S(O)-R') and sulfones (R-S(O)₂-R'). organic-chemistry.orgorganic-chemistry.orgnih.gov The oxidation of sulfides to sulfoxides and subsequently to sulfones is a stepwise process that requires progressively stronger oxidizing conditions. libretexts.org

The synthesis of sulfoxides can often be achieved with controlled oxidation, using one equivalent of the oxidizing agent. organic-chemistry.org Common reagents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and sodium periodate. Over-oxidation to the sulfone can be a competing reaction.

The formation of sulfones requires more forcing conditions or a stoichiometric excess of the oxidizing agent. organic-chemistry.org Reagents like potassium permanganate (B83412) or excess hydrogen peroxide are typically employed for this conversion.

Given the presence of the electron-withdrawing trifluoromethyl group, the sulfur atom in derivatives of this compound would be electron-deficient, which could influence the conditions required for these oxidations.

Table 2: Predicted Oxidation Products and Potential Reagents

| Starting Material | Oxidizing Agent | Product |

| Corresponding Sulfide | H₂O₂ (1 equiv) | Sulfoxide |

| Corresponding Sulfide | m-CPBA (1 equiv) | Sulfoxide |

| Corresponding Sulfide | H₂O₂ (excess), heat | Sulfone |

| Corresponding Sulfide | KMnO₄ | Sulfone |

Radical Reactions and Initiator Studies

The thiol group of this compound can participate in radical reactions. Thiols are known to be excellent hydrogen atom donors, readily forming thiyl radicals (RS•) in the presence of radical initiators or upon exposure to UV light. princeton.edu These thiyl radicals can then engage in a variety of subsequent reactions.

One of the most significant radical reactions involving thiols is the thiol-ene reaction, where a thiyl radical adds across a carbon-carbon double bond. princeton.edu In the case of this compound, this could lead to intramolecular cyclization if the geometry of the molecule allows for the thiyl radical to attack the enone double bond, a process known as radical cyclization. nih.govrsc.orgnih.govresearchgate.net Alternatively, in the presence of other unsaturated compounds, it could participate in intermolecular thiol-ene reactions.

The initiation of these radical processes can be achieved using thermal initiators like azobisisobutyronitrile (AIBN) or photochemical initiators. The trifluoromethyl group can also influence radical stability and reaction pathways.

Table 3: Potential Radical Reactions and Initiators

| Reaction Type | Initiator | Plausible Product |

| Intramolecular Radical Cyclization | AIBN, heat | Cyclic Thioether |

| Intermolecular Thiol-Ene Reaction (with alkene) | UV light | Thioether Adduct |

Catalytic Transformations Utilizing the Compound

The structure of this compound, featuring both a soft sulfur donor and a hard oxygen donor from the ketone, makes it a potentially interesting ligand for catalysis.

Role as a Ligand in Transition Metal Catalysis

The thiol and ketone functionalities can act as coordination sites for transition metals. wikipedia.org The sulfur atom is a soft ligand, favoring coordination to soft metals like palladium, platinum, and copper, while the oxygen atom is a hard ligand, preferring harder metals like iron and zinc. nih.gov This bidentate or potentially bridging coordination behavior could be exploited in the design of novel transition metal catalysts.

Complexes of β-thioxo ketones and related ligands with transition metals have been synthesized and studied for their catalytic activity in various organic transformations, including cross-coupling reactions and hydroboration. nih.goviosrjournals.orgmdpi.com The electronic properties of the ligand, influenced by the trifluoromethyl group, would play a crucial role in modulating the catalytic activity of the metal center.

Table 4: Potential Coordination Modes and Catalytic Applications

| Metal Center | Potential Coordination Mode | Potential Catalytic Application |

| Palladium(II) | S, O-chelation | Cross-coupling reactions |

| Copper(I) | S-coordination | Thiol-ene reactions |

| Zinc(II) | S, O-chelation | Hydroboration of ketones |

Organocatalytic Applications

The compound itself has the potential to act as an organocatalyst. The thiol group can participate in Michael additions to α,β-unsaturated systems, a key step in many organocatalytic cycles. nih.govnih.govacs.orgresearchgate.netmdpi.com The acidity of the thiol proton, enhanced by the electron-withdrawing groups, could be a key factor in its catalytic activity.

Furthermore, the enone moiety can act as a Michael acceptor, reacting with nucleophiles in organocatalytic transformations. The presence of both a nucleophilic thiol and an electrophilic enone within the same molecule opens up possibilities for bifunctional catalysis or participation in cascade reactions.

Table 5: Potential Organocatalytic Roles

| Catalytic Role | Reaction Type | Activating Group |

| Nucleophilic Catalyst | Michael Addition | Thiol Group |

| Substrate | Asymmetric Michael Addition | Enone System |

Theoretical and Computational Investigations of 3 Penten 2 One, 1,1,1 Trifluoro 4 Mercapto

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Penten-2-one, 1,1,1-trifluoro-4-mercapto, these calculations, primarily using Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), have been instrumental in elucidating its electronic structure and reactivity.

Electronic Structure Analysis

The electronic structure of this compound is significantly influenced by its diverse functional groups. The trifluoromethyl (-CF₃) group, being strongly electron-withdrawing, has a profound effect on the electron distribution across the molecule. This leads to a notable polarization of the carbon-carbon double bond.

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. For the most stable conformer of this compound, which is stabilized by an intramolecular hydrogen bond, NBO analysis reveals a delocalization of electron density from the sulfur lone pair to the π* antibonding orbital of the C=C double bond. This interaction contributes to the stability of the planar, cyclic conformation.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the energy levels of electrons in a molecule. In the case of this compound, the application of MO theory helps in understanding its electronic transitions and reactivity. The theory describes how atomic orbitals combine to form molecular orbitals, which can be bonding, antibonding, or nonbonding. The electrons in the molecule then occupy these molecular orbitals according to the Aufbau principle. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of the molecule's reactivity and its spectral properties.

Frontier Orbital Analysis and Reactivity Prediction

Frontier orbital analysis, which focuses on the HOMO and LUMO, is crucial for predicting the reactivity of a molecule. For this compound, the HOMO is primarily located on the mercapto (-SH) group and the C=C double bond, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly localized on the trifluoroacetyl group and the C=C double bond, suggesting these as the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability; a smaller gap generally implies higher reactivity.

Table 1: Representative Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 5.10 |

Note: These values are illustrative and based on typical calculations for similar molecules.

Conformational Analysis and Energy Landscapes

The presence of a flexible single bond between the acetyl and vinyl groups, as well as the C-S single bond, allows for the existence of different conformers of this compound. Computational studies have explored the potential energy surface of this molecule to identify its stable conformations and the energy barriers between them.

The most stable conformer is found to be a planar structure stabilized by an intramolecular hydrogen bond between the hydrogen atom of the mercapto group and the oxygen atom of the carbonyl group (C=O···H-S). This interaction forms a six-membered ring, which significantly lowers the energy of this conformation compared to others where such a bond is not present. The strength of this hydrogen bond has been estimated using Atoms in Molecules (AIM) theory, which analyzes the topology of the electron density.

Other, less stable conformers exist where the functional groups are oriented differently, but they are typically separated by rotational energy barriers. The relative energies of these conformers determine their population at a given temperature.

Table 2: Relative Energies of Different Conformers

| Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| A | 0.00 | Planar, with C=O···H-S intramolecular hydrogen bond |

| B | 5.8 | Non-planar, no hydrogen bond |

| C | 7.2 | Non-planar, rotated trifluoromethyl group |

Note: These values are illustrative and based on typical calculations for similar molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for modeling chemical reactions, allowing for the investigation of reaction mechanisms and the identification of transition states.

DFT Studies of Reaction Mechanisms

DFT studies can be used to model various reactions involving this compound. For example, the Michael addition of a nucleophile to the β-carbon of the α,β-unsaturated ketone system can be investigated. Such studies would involve calculating the energies of the reactants, products, and any intermediates and transition states along the reaction pathway.

The transition state is a high-energy structure that connects the reactants and products. By locating the transition state and calculating its energy, the activation energy for the reaction can be determined. This information is crucial for understanding the kinetics and feasibility of a reaction. For instance, a DFT study could model the addition of a simple nucleophile like a methylamine (B109427) to the double bond, providing a detailed step-by-step mechanism and the associated energy profile.

These computational models provide invaluable insights that complement experimental studies and aid in the rational design of new chemical reactions and materials.

Ab Initio Calculations of Activation Energies

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are powerful tools for investigating reaction mechanisms and determining the activation energies of chemical reactions. For a reaction involving this compound, these calculations would typically involve locating the transition state structure on the potential energy surface. The activation energy would then be determined as the energy difference between this transition state and the ground state of the reactants.

Hypothetical Data Table for Ab Initio Activation Energy Calculations:

| Computational Method | Basis Set | Gas Phase Activation Energy (kJ/mol) | Solvated Activation Energy (Water, kJ/mol) |

| Hartree-Fock (HF) | 6-31G* | Data not available | Data not available |

| Møller–Plesset (MP2) | cc-pVDZ | Data not available | Data not available |

| Density Functional Theory (DFT) - B3LYP | 6-311++G** | Data not available | Data not available |

| Coupled Cluster (CCSD(T)) | aug-cc-pVTZ | Data not available | Data not available |

This table illustrates the type of data that would be generated from such a study. The values are placeholders as no specific calculations for this compound have been found.

Solvent Effects on Reactivity: Computational Models

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. rsc.org Computational models are frequently used to predict and understand these solvent effects. researchgate.net These models can be broadly categorized into implicit and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. liverpool.ac.uk Explicit solvent models involve including a number of individual solvent molecules in the quantum mechanical calculation, providing a more detailed picture of solvent-solute interactions. mdpi.com The choice of model depends on the desired balance between accuracy and computational cost.

Hypothetical Data Table for Solvent Effects on a Reaction Barrier:

| Solvent | Dielectric Constant (ε) | Computational Model | Calculated Activation Energy (kJ/mol) |

| Gas Phase | 1 | - | Data not available |

| Cyclohexane | 2.02 | PCM | Data not available |

| Dichloromethane | 8.93 | PCM | Data not available |

| Acetonitrile | 37.5 | PCM | Data not available |

| Water | 78.4 | PCM/Explicit | Data not available |

This table is a representation of potential findings from a computational study on solvent effects for a reaction involving the target molecule.

Prediction of Spectroscopic Signatures for Mechanistic Elucidation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of intermediates and products in a reaction, thereby elucidating the reaction mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure determination. nih.gov Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of various nuclei (e.g., ¹H, ¹³C, ¹⁹F). worktribe.comresearchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment.

Hypothetical Data Table for Predicted NMR Chemical Shifts:

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) - Gas Phase | Predicted Chemical Shift (ppm) - DMSO |

| ¹H | H attached to C3 | Data not available | Data not available |

| ¹³C | C1 (CF₃) | Data not available | Data not available |

| ¹³C | C2 (C=O) | Data not available | Data not available |

| ¹⁹F | F atoms in CF₃ | Data not available | Data not available |

This table illustrates the kind of data that would be produced by NMR prediction calculations.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. mdpi.com Computational frequency calculations can predict the wavenumbers and intensities of vibrational bands, aiding in the interpretation of experimental spectra. researchgate.net These calculations are also crucial for confirming that a calculated structure corresponds to a stable minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

Hypothetical Data Table for Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) - IR | Predicted Intensity - IR | Predicted Frequency (cm⁻¹) - Raman | Predicted Intensity - Raman |

| C=O stretch | Data not available | Data not available | Data not available | Data not available |

| C=C stretch | Data not available | Data not available | Data not available | Data not available |

| S-H stretch | Data not available | Data not available | Data not available | Data not available |

| C-F symmetric stretch | Data not available | Data not available | Data not available | Data not available |

This table is a template for the expected output of vibrational frequency analysis.

Derivatization and Functionalization of 3 Penten 2 One, 1,1,1 Trifluoro 4 Mercapto

Modifications at the Thiol Group

The thiol (-SH) group is a potent nucleophile and is readily susceptible to oxidation, making it a prime site for chemical modification. Derivatization at this position can be achieved through alkylation, acylation, or oxidative coupling.

The nucleophilic nature of the thiol group allows for the straightforward formation of thioethers (sulfides) via S-alkylation. This transformation is typically accomplished by reacting the thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide in an SN2 reaction. A variety of alkylating agents can be employed, leading to a wide array of thioether derivatives.

An alternative approach involves the reaction of the thiol with an alcohol under acidic conditions, often catalyzed by a Lewis acid, in a dehydrative thioetherification process. google.comnih.gov This method avoids the use of alkyl halides and represents a greener alternative. Given the presence of the enone, reaction conditions must be chosen carefully to avoid potential side reactions such as conjugate addition to the double bond.

| Reactant | Reagents | Conditions | Product Type |

|---|---|---|---|

| Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃, NaH) | Aprotic Solvent (e.g., DMF, THF) | Alkyl Thioether |

| Alcohol (e.g., R-OH) | Acid Catalyst (e.g., Triflic Acid, Zinc Chloride) | Dehydrating conditions | Alkyl Thioether |

| Epoxide | Base Catalyst | Ring-opening reaction | β-Hydroxy Thioether |

Thiol esters can be synthesized by the S-acylation of the thiol group. This is commonly achieved by reacting the thiol with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. organic-chemistry.org

Alternatively, direct condensation of a carboxylic acid with the thiol can be mediated by coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid for nucleophilic attack by the thiol. researchgate.net Enzyme-catalyzed methods, for instance using lipase (B570770) with vinyl esters as acyl donors, provide a mild and efficient route to thioesters under environmentally friendly conditions. mdpi.com

| Reactant | Reagents | Conditions | Product Type |

|---|---|---|---|

| Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Inert Solvent (e.g., CH₂Cl₂) | Thiol Ester |

| Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC) | Room Temperature | Thiol Ester |

| Vinyl Ester (R-COOCH=CH₂) | Lipase (e.g., Lipase TL IM) | Organic Solvent (e.g., DMSO) | Thiol Ester |

The thiol group can undergo oxidation to form a disulfide (-S-S-) linkage. This reaction can occur intermolecularly, creating a dimer of the parent molecule, or it can happen with another thiol-containing compound to form an unsymmetrical disulfide. Common oxidizing agents for this transformation include iodine (I₂), hydrogen peroxide (H₂O₂), or simply exposure to air (O₂), which can be effective especially in the presence of a base or metal catalyst. libretexts.org

This process is a redox reaction where the thiol is oxidized. libretexts.org The formation of disulfide bonds is a crucial reaction in biochemistry, particularly in protein folding where it forms bridges between cysteine residues. nih.govnih.gov The reaction is often reversible; the disulfide bond can be cleaved back to thiols using reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol through a process known as thiol-disulfide exchange. nih.govwikipedia.org

| Reactant | Reagents | Conditions | Product Type |

|---|---|---|---|

| 3-Penten-2-one, 1,1,1-trifluoro-4-mercapto (2 eq.) | Iodine (I₂), Base | Mild, Room Temperature | Symmetrical Disulfide |

| This compound + R'-SH | Air (O₂), Catalyst | Oxidative conditions | Unsymmetrical Disulfide |

Transformations of the Ketone Functionality

The α,β-unsaturated ketone (enone) moiety is an electrophilic system that can undergo reactions at both the carbonyl carbon and the β-carbon. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of this system.

The enone system is susceptible to nucleophilic attack. While hard nucleophiles tend to attack the carbonyl carbon (1,2-addition), softer nucleophiles typically add to the β-carbon in a conjugate (1,4- or Michael) addition reaction. cas.cn The trifluoromethyl group generally enhances the propensity for conjugate addition. This allows for the synthesis of a wide range of β-substituted ketone derivatives.

Furthermore, the double bond of the enone can be selectively reduced. For instance, cobalt-catalyzed reduction using benzylamine (B48309) as a hydrogen transfer agent has been shown to chemoselectively reduce the C=C bond of β-trifluoromethylated α,β-unsaturated ketones, yielding saturated β-CF₃ ketones. researchgate.netresearchgate.net

| Reaction Type | Reagents | Conditions | Product Type |

|---|---|---|---|

| Conjugate Addition | Soft Nucleophiles (e.g., R₂CuLi, thiols, amines) | Varies with nucleophile | β-Substituted Ketone |

| Selective C=C Reduction | Co(ClO₄)₂·6H₂O, Benzylamine | Toluene, 100-130 °C | Saturated β-Trifluoromethyl Ketone |

| 1,2-Oxidative Trifluoromethylation | CF₃ Source (e.g., Ag(O₂CCF₂SO₂F)), O₂ | Mild conditions | α-Trifluoromethyl-β-hydroxy Ketone |

The carbonyl group of the ketone can be transformed into a ketal (or acetal) by reacting it with two equivalents of an alcohol or one equivalent of a diol, typically under acidic catalysis. This reaction proceeds via a hemiacetal or hemiketal intermediate. Ketals are frequently used as protecting groups for ketones due to their stability under neutral or basic conditions and their facile removal under acidic conditions. organic-chemistry.org

In the context of molecules containing both thiol and ketone functionalities, the formation of thioketals is also a prominent reaction. Research has shown that β-CF₃-substituted enones can react with thiols in the presence of a copper catalyst to form thioketals in good yields. rsc.orgnih.govresearchgate.net This reaction involves the addition of two thiol molecules to the carbonyl carbon. The formation of a hemiketal occurs when one equivalent of an alcohol adds to the carbonyl group, while a full ketal requires a second equivalent.

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| Alcohol (1 eq.) | Acid Catalyst (e.g., H⁺) | Equilibrium | Hemiketal |

| Diol (e.g., Ethylene Glycol) | Acid Catalyst (e.g., TsOH), Dehydration | Reflux | Cyclic Ketal |

| Thiol (2 eq.) | Cu(OTf)₂, TMSCl | Room Temperature | Thioketal |

Reduction to Alcohols

The reduction of the carbonyl group in this compound to a hydroxyl group can yield the corresponding allylic alcohol. The presence of both a reducible ketone and a potentially reactive α,β-unsaturated system necessitates the use of chemoselective reducing agents to avoid unwanted side reactions, such as the reduction of the carbon-carbon double bond.

Commonly employed reducing agents for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions can significantly influence the outcome. For instance, NaBH₄ is generally a milder reducing agent and is often used for the selective reduction of ketones in the presence of other functional groups.

Table 1: Representative Conditions for the Reduction of α,β-Unsaturated Ketones to Allylic Alcohols

| Reagent | Solvent(s) | Temperature (°C) | Typical Outcome |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | Selective 1,2-reduction to the allylic alcohol. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | -78 to 0 | Potent, less selective reduction. |

This table presents typical conditions for the reduction of analogous α,β-unsaturated ketones. Specific conditions for this compound would require experimental optimization.

The trifluoromethyl group can influence the reactivity of the carbonyl group, potentially making it more susceptible to nucleophilic attack by hydride reagents.

Reactions at the Fluoroalkyl Moiety (Indirect)

Direct chemical modification of the trifluoromethyl (CF₃) group is challenging due to the high strength of the carbon-fluorine bonds. The CF₃ group is generally considered to be chemically inert under most standard reaction conditions. Therefore, reactions targeting this moiety are typically indirect and may involve significant transformation of the rest of the molecule.

Research on analogous compounds suggests that reactions involving the trifluoromethyl group often proceed under harsh conditions and may lead to decomposition or rearrangement of the molecule.

Introduction of Additional Functional Groups

The carbon skeleton of this compound provides opportunities for the introduction of new functional groups through various reactions.

Halogenation of α,β-unsaturated ketones can occur at different positions depending on the reaction conditions and the halogenating agent used. For this compound, potential sites for halogenation include the α-carbon and the γ-carbon.

Under acidic conditions, halogenation of ketones typically proceeds through an enol intermediate, leading to substitution at the α-position. libretexts.org The presence of the electron-withdrawing trifluoromethyl group may influence the regioselectivity of this reaction.

Table 2: Potential Halogenation Reactions

| Reagent(s) | Condition(s) | Expected Product(s) |

| Br₂ / Acetic Acid | Acid-catalyzed | α-Halogenation. libretexts.org |

| N-Bromosuccinimide (NBS) | Radical initiator | Potential for allylic halogenation at the γ-position. |

This table outlines potential halogenation reactions based on the known reactivity of similar α,β-unsaturated ketones. The actual outcomes would need to be determined experimentally.

Direct nitration and sulfonation of this compound are expected to be challenging. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the molecule towards electrophilic aromatic substitution, and by extension, would likely deactivate the α,β-unsaturated system towards electrophilic attack by nitrating or sulfonating agents. nih.govvaia.com

Attempted nitration or sulfonation under standard electrophilic conditions would likely require harsh conditions and may result in low yields or decomposition of the starting material.

Polymerization and Oligomerization Studies

The presence of a polymerizable α,β-unsaturated system and a reactive thiol group suggests that this compound could serve as a monomer for polymerization or oligomerization. α,β-Unsaturated carbonyl compounds are known to undergo polymerization. wikipedia.org

The mercapto group can also participate in polymerization reactions, such as thiol-ene reactions, where the thiol adds across a double bond. This dual reactivity could potentially be exploited to create novel polymers with unique properties imparted by the fluorine content.

Table 3: Potential Polymerization Pathways

| Polymerization Type | Initiator/Catalyst | Potential Polymer Structure |

| Radical Polymerization | AIBN, Benzoyl peroxide | Polymer with a poly(ketone) backbone. wikipedia.org |

| Thiol-Ene Polymerization | UV light, Radical initiator | Polymer formed through the reaction of the thiol and the double bond. |

This table suggests possible polymerization routes based on the functional groups present in the molecule. The feasibility and characteristics of the resulting polymers would require dedicated research.

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

Should information become available, this section would detail the utility of 3-Penten-2-one, 1,1,1-trifluoro-4-mercapto as a versatile starting material for the construction of more complex molecular architectures. The presence of multiple reactive sites—the α,β-unsaturated ketone, the trifluoromethyl group, and the mercapto group—would theoretically allow for a variety of chemical transformations.

Chiral Auxiliaries and Ligands for Asymmetric Synthesis

This subsection would explore the potential for converting the title compound into chiral auxiliaries or ligands. Chiral auxiliaries are chemical entities that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The mercapto group could serve as a handle to attach the molecule to a substrate, while the trifluoromethyl group could influence the steric and electronic environment, thereby directing the stereoselective formation of new chiral centers. Research in this area would focus on the design and synthesis of such auxiliaries and their effectiveness in asymmetric transformations. acs.orgtandfonline.comnih.govnih.gov

Precursors for Heterocyclic Compounds

The inherent functionality of this compound would make it a promising precursor for the synthesis of various heterocyclic compounds. nih.govresearchgate.net The enone moiety could participate in cycloaddition reactions, while the mercapto and ketone functionalities could be involved in cyclocondensation reactions with various binucleophiles to form sulfur-containing heterocycles such as thiazoles, thiophenes, or their derivatives. The trifluoromethyl group would be incorporated into the final heterocyclic structure, potentially enhancing its biological activity or material properties. nih.govresearchgate.netnih.govnih.gov

Role in Medicinal Chemistry Intermediates (Synthetic Methodologies)

This section would focus on the synthetic methodologies employing this compound to create key intermediates for medicinal chemistry. The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance properties like metabolic stability and binding affinity. nih.govmdpi.comresearchgate.netmdpi.com The mercapto group could be used for conjugation to biomolecules or as a reactive center for further functionalization. Synthetic strategies such as Michael additions to the enone system or reactions involving the ketone or thiol would be highlighted. nih.gov

Applications in Agrochemical Synthesis (Synthetic Methodologies)

Similar to medicinal chemistry, the trifluoromethyl group is prevalent in modern agrochemicals. nih.govresearchgate.netresearchgate.netnih.govresearchoutreach.org This section would discuss synthetic routes utilizing the title compound to produce intermediates for pesticides, herbicides, or fungicides. The unique combination of functional groups could lead to novel agrochemical scaffolds. Methodologies would likely involve leveraging the reactivity of the enone and the sulfur functionality to build the core structures of active agrochemical ingredients.

Functional Materials Development

The final section would explore the potential of this compound in the development of advanced functional materials.

Precursors for Polymer Synthesis

This subsection would detail the use of the compound as a monomer or a precursor for monomers in polymer synthesis. The double bond of the pentenone structure could potentially undergo polymerization, while the mercapto and trifluoromethyl groups would be incorporated as pendant functionalities along the polymer chain. nih.govacs.orgdurham.ac.ukafricacommons.net These functional groups could impart specific properties to the resulting polymer, such as altered surface energy, thermal stability, or chemical resistance, making them suitable for specialized applications in materials science.

Components in Optoelectronic Materials

The development of novel organic and organometallic materials for optoelectronic devices is a rapidly advancing field. Compounds that can be incorporated into thin films and exhibit favorable electronic and photophysical properties are of particular interest. While direct application of 1,1,1-trifluoro-4-mercapto-3-penten-2-one in commercial optoelectronic devices is not yet established, its derivatives, particularly metal complexes, are being explored.

The presence of the trifluoromethyl (CF3) group is significant in this context. CF3 groups can enhance the volatility and solubility of metal complexes, facilitating their deposition from the vapor phase or solution to create uniform thin films—a critical step in device fabrication. Furthermore, the strong electron-withdrawing nature of the CF3 group can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which is crucial for tuning the electronic and photophysical properties of the resulting materials. Metal complexes synthesized from related trifluorinated β-diketonate ligands have shown promise in organic light-emitting diodes (OLEDs), and by analogy, complexes of 1,1,1-trifluoro-4-mercapto-3-penten-2-one are subjects of research interest for similar applications.

Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is critical as it dictates the topology, porosity, and functional properties of the resulting MOF.

1,1,1-trifluoro-4-mercapto-3-penten-2-one is a promising candidate as a ligand for MOF synthesis due to several key characteristics:

Bidentate Coordination: It can act as a bidentate ligand, coordinating to a metal center through both the ketone oxygen and the thiol sulfur, forming a stable six-membered chelate ring.

Functional Pores: The trifluoromethyl groups are not directly involved in coordination but would project into the pores of the resulting MOF. This can impart specific properties to the framework, such as hydrophobicity and selective gas or substrate binding.

Post-Synthetic Modification: The thiol group (-SH) offers a reactive site for post-synthetic modification, allowing for the grafting of other functional molecules onto the MOF structure after its initial synthesis.

Research into MOFs constructed from thione-containing ligands has demonstrated their potential for applications in catalysis, sensing, and the capture of heavy metals. The "soft" sulfur donor atom has a high affinity for soft metal ions like cadmium (Cd²⁺) and mercury (Hg²⁺), making these MOFs potentially effective materials for environmental remediation.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the molecules (non-covalent bonds) are key to their function. The structure of 1,1,1-trifluoro-4-mercapto-3-penten-2-one provides multiple sites for engaging in such non-covalent interactions.

The thiol group can act as a hydrogen bond donor, while the ketone oxygen can act as a hydrogen bond acceptor. These interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. Furthermore, the fluorine atoms of the CF3 group can participate in weaker interactions, such as halogen bonding or dipole-dipole interactions, which can further stabilize supramolecular assemblies. The interplay of these various non-covalent forces can lead to the formation of complex structures with emergent properties, such as liquid crystals or functional gels.

While extensive studies on the supramolecular chemistry of this specific compound are not widely published, the principles derived from related fluorinated and sulfur-containing organic molecules suggest it is a valuable building block for the design of new supramolecular systems.

Analytical Methodologies for Structural and Mechanistic Elucidation Excluding Basic Identification

Advanced Spectroscopic Techniques for Mechanistic Studies

Advanced spectroscopic methods are indispensable for probing the intricate details of chemical reactions in real-time. These techniques allow for the observation of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions directly within the NMR tube. This technique provides real-time information on the concentration of reactants, products, and any observable intermediates, offering valuable insights into reaction kinetics and mechanisms. For a compound like 3-Penten-2-one, 1,1,1-trifluoro-4-mercapto, ¹⁹F NMR is particularly useful for tracking transformations involving the trifluoromethyl group.

The trifluoromethylation of ketones is a reaction class where in-situ NMR has proven invaluable. For instance, the reaction of ketones with trifluoromethylating agents can be monitored to understand the reaction kinetics and the formation of intermediates. gcms.cznih.gov Real-time ¹⁹F NMR monitoring can provide crucial information on the reaction progress. asahilab.co.jp The use of stop-flow NMR techniques allows for the study of very fast reactions, with half-lives in the millisecond range, by rapidly mixing reactants and initiating NMR data acquisition. gcms.cz

A representative application of in-situ NMR in a related system is the monitoring of a trifluoromethylation reaction. The data below illustrates the type of information that can be obtained.

Table 1: Representative In-situ ¹⁹F NMR Data for Monitoring a Trifluoromethylation Reaction of a Ketone This table presents hypothetical data based on typical observations in related systems due to the absence of specific literature on this compound.

| Time (minutes) | Reactant A (Ketone) Integral | Product B (Trifluoromethylated Adduct) Integral | Intermediate C Integral |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 |

| 5 | 0.75 | 0.20 | 0.05 |

| 15 | 0.40 | 0.55 | 0.05 |

| 30 | 0.10 | 0.88 | 0.02 |

| 60 | 0.00 | 0.99 | 0.01 |

Time-resolved spectroscopy encompasses a range of techniques that allow for the study of dynamic processes on very short timescales, from femtoseconds to seconds. wikipedia.orgrp-photonics.com These methods are crucial for detecting and characterizing short-lived reaction intermediates that are not observable by conventional spectroscopic techniques. For a molecule containing an enone chromophore, time-resolved techniques such as transient absorption spectroscopy can be employed to study its photochemical reactions and the dynamics of its excited states.

The study of radical-induced 1,2-metalate rearrangements, for example, has benefited from time-resolved infrared absorption spectroscopy, which has been used to resolve all steps in the reaction cycle by observing the production and consumption of reactive intermediates. nih.gov Similarly, time-resolved X-ray absorption spectroscopy has been used to directly characterize the electronic and geometric structures of intermediates formed during the photolysis of cobalt-carbon bonds in vitamin B12 derivatives. nih.gov These examples highlight the potential of time-resolved techniques to unravel the complex reaction mechanisms that this compound might undergo.

The following table provides an example of data that could be obtained from a time-resolved spectroscopy experiment on a related enone system to study the decay of a transient intermediate.

Table 2: Representative Time-Resolved Absorption Data for a Transient Intermediate in an Enone Reaction This table presents hypothetical data based on typical observations in related systems due to the absence of specific literature on this compound.

| Time (picoseconds) | Transient Absorption at λmax |

|---|---|

| 0 | 1.00 |

| 50 | 0.61 |

| 100 | 0.37 |

| 200 | 0.14 |

| 500 | 0.02 |

X-ray Crystallography of Derivatives and Metal Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining suitable crystals of a reactive molecule like this compound itself might be challenging, its derivatives or metal complexes can often be crystallized and analyzed. The resulting crystal structure provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding its chemical behavior.

The ability of the mercapto group and the ketone oxygen to act as ligands allows for the formation of metal complexes. The structural characterization of such complexes can provide insights into the coordination chemistry of the parent molecule. For instance, the synthesis and X-ray crystallographic characterization of trifluoromethyl metal complexes have been reported, providing detailed structural information. nih.govnih.govresearchgate.netdntb.gov.ua

Below is a table with representative crystallographic data for a related trifluoromethyl-containing metal complex, illustrating the type of structural parameters that can be determined.

Table 3: Representative X-ray Crystallographic Data for a Trifluoromethyl-Containing Metal Complex This table presents hypothetical data based on typical observations in related systems due to the absence of specific literature on this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.67 |

| c (Å) | 12.34 |

| β (°) | 98.5 |

| Metal-Sulfur Bond Length (Å) | 2.35 |

| Metal-Oxygen Bond Length (Å) | 2.10 |

| C-F Bond Length (average, Å) | 1.34 |

High-Resolution Mass Spectrometry for Reaction Product Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the identification and structural elucidation of reaction products. It provides highly accurate mass measurements, which allow for the determination of elemental compositions. This is particularly useful for analyzing the complex reaction mixtures that can arise from the reactions of a polyfunctional molecule like this compound.

The analysis of organosulfur and organofluorine compounds often relies on HRMS to distinguish between compounds with similar nominal masses but different elemental formulas. nih.gov Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented within the mass spectrometer, can provide further structural information by revealing characteristic fragmentation patterns. This is instrumental in identifying unknown products and byproducts in a reaction mixture.

The following table shows representative HRMS data for a hypothetical reaction product of this compound, demonstrating the precision of this technique.

Table 4: Representative High-Resolution Mass Spectrometry Data for a Hypothetical Reaction Product This table presents hypothetical data based on typical observations in related systems due to the absence of specific literature on this compound.

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) | Proposed Elemental Composition |

|---|---|---|---|---|

| [M+H]⁺ | 345.0123 | 345.0120 | -0.87 | C₁₀H₁₀F₆O₂S |

| [M+Na]⁺ | 367.0045 | 367.0041 | -1.09 | C₁₀H₉F₆NaO₂S |

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry Methodologies

The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry, which offers enhanced safety, efficiency, and scalability over traditional batch processes. acs.orgthieme-connect.de Future research could focus on developing a continuous-flow synthesis for 3-Penten-2-one, 1,1,1-trifluoro-4-mercapto. Existing flow methodologies for related compounds provide a strong foundation for this endeavor. For instance, efficient continuous-flow protocols have been developed for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes using heterogeneous catalysts. doaj.orgnih.govbeilstein-journals.org Additionally, the trifluoromethylation of ketones and the synthesis of α-trifluoromethylthiolated esters have been successfully achieved under flow conditions. nih.govnih.govacs.org

| Step | Reaction Type | Potential Reagents & Conditions in Flow | Reference for Analogy |

| 1 | Trifluoroacetylation | ortho-lithiation followed by reaction with an N-trifluoroacetylmorpholine equivalent in a microreactor at low temperature. | thieme-connect.de |

| 2 | Aldol Condensation | Condensation of the trifluoromethyl ketone with an appropriate aldehyde over a solid-supported base catalyst in a packed-bed reactor. | whiterose.ac.uk |

| 3 | Thiol Introduction | Michael addition of a sulfur source to the resulting enone, potentially using a thiol-ene reaction under flow conditions. | rsc.org |

This integrated flow process could offer a safer and more scalable route to this compound, making it more accessible for further research and potential applications.

Applications in Bioconjugation Chemistry (Synthetic Aspects)

The presence of both a thiol-reactive enone and a nucleophilic mercapto group makes this compound a molecule with significant potential in bioconjugation. nih.govnih.gov The α,β-unsaturated ketone system is a well-known Michael acceptor, making it a target for the thiol groups of cysteine residues in proteins. acs.orgnih.gov This reactivity is the basis for many bioconjugation strategies. nih.govresearchgate.netresearchgate.net

Future synthetic research could explore the use of this compound as a linker to attach small molecules, such as drugs or imaging agents, to proteins. The trifluoromethyl group could serve as a useful spectroscopic tag for monitoring the conjugation process. The table below summarizes potential bioconjugation strategies.

| Conjugation Strategy | Reactive Moiety on Target Compound | Biomolecule Target | Potential Application | Reference for Analogy |

| Michael Addition | α,β-Unsaturated Ketone | Cysteine residues in proteins | Covalent labeling of proteins for therapeutic or diagnostic purposes. | rsc.orgacs.orgnih.gov |

| Thiol-Maleimide Type Reaction | Mercapto Group | Maleimide-functionalized biomolecules | Attachment to engineered proteins or surfaces. | bionordika.dk |

| Disulfide Exchange | Mercapto Group | Disulfide bonds in proteins | Reversible protein modification. | nih.gov |

The stability of the resulting thioether linkage from Michael addition is a key consideration, as some similar adducts have shown susceptibility to retro-Michael addition and thiol exchange. nih.gov Research into the kinetics and stability of conjugates formed with this compound will be crucial for its application in this field.

Exploration of Sustainable Synthetic Pathways

Modern organic chemistry places a strong emphasis on the development of sustainable and environmentally friendly synthetic methods. dntb.gov.uaresearchgate.net Future research on this compound should include the exploration of greener synthetic routes. This could involve the use of less hazardous reagents, renewable solvents, and catalytic methods to improve atom economy and reduce waste. numberanalytics.com

The synthesis of organofluorine compounds, in particular, has been an area of focus for green chemistry initiatives. numberanalytics.comrsc.org Traditional fluorination methods often rely on harsh reagents, but newer, more sustainable techniques such as electrochemical and photochemical fluorination are emerging. numberanalytics.comnumberanalytics.com Similarly, green methods for the synthesis of organosulfur compounds are being developed, including cascade reactions in aqueous media. nih.gov

Potential areas for developing sustainable synthetic pathways include:

Catalytic C-F Bond Formation: Utilizing transition metal catalysis to introduce the trifluoromethyl group, avoiding stoichiometric and often harsh fluorinating agents. cas.cn

Water as a Solvent: Exploring the feasibility of key reaction steps in water, which can offer unique reactivity and selectivity. researchgate.net

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and improve energy efficiency, as has been demonstrated for the synthesis of related sulfur-containing heterocycles. nih.gov

Development of Novel Catalytic Systems Based on the Compound

The unique electronic properties of this compound, arising from the combination of an electron-withdrawing trifluoromethyl group and a sulfur atom, suggest its potential use in catalysis. rsc.org Organosulfur compounds have been shown to act as catalyst promoters or selectivity modifiers in heterogeneous catalysis. rsc.org Furthermore, the soft Lewis basicity of sulfur makes it a useful element in the design of organocatalysts and ligands for transition metals. thieme-connect.de

Future research could investigate the use of this compound as a ligand for transition metal catalysts. The sulfur atom could coordinate to a metal center, while the trifluoromethyl group could modulate the electronic properties of the catalyst, potentially influencing its activity and selectivity.

Another avenue of exploration is the use of this compound as an organocatalyst. The thiol group could participate in hydrogen bonding or act as a nucleophilic catalyst, while the enone moiety could activate substrates through covalent or non-covalent interactions. The development of chiral versions of this compound could also lead to applications in asymmetric catalysis.

| Potential Catalytic Application | Role of the Compound | Key Functional Groups Involved | Rationale | Reference for Analogy |

| Ligand in Transition Metal Catalysis | Ligand | Mercapto group, π-system of the enone | Sulfur as a soft donor, trifluoromethyl group for electronic tuning. | thieme-connect.de |

| Organocatalysis | Catalyst | Mercapto group, enone | Thiol for nucleophilic catalysis or hydrogen bonding, enone for substrate activation. | acs.org |

| Asymmetric Catalysis | Chiral Catalyst | (If synthesized in enantiopure form) | Potential for stereoselective transformations. | acs.org |

The exploration of these future directions will be crucial in unlocking the full scientific and potentially commercial potential of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Penten-2-one, 1,1,1-trifluoro-4-mercapto, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting trifluoroacetylacetone with hydrogen sulfide (H₂S) under acidic conditions may yield the mercapto derivative, analogous to the synthesis of selenium analogues described in similar systems . Key parameters include temperature control (25–50°C), inert atmosphere (N₂), and stoichiometric ratios to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor progress using thin-layer chromatography (TLC) and confirm purity via GC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- NMR : ¹⁹F NMR to confirm trifluoromethyl groups (δ ~ -70 to -75 ppm) and ¹H NMR to identify the mercapto proton (δ ~1.5–2.5 ppm, broad) .

- FT-IR : Validate the C=O stretch (~1700 cm⁻¹) and S-H stretch (~2550 cm⁻¹) .

- X-ray crystallography : Employ SHELX software for structure refinement if single crystals are obtained. SHELXL is particularly effective for resolving fluorine-heavy structures .

Q. What analytical challenges arise in detecting the mercapto group, and how can they be mitigated?

- Methodological Answer : The S-H group is prone to oxidation and hydrogen bonding, leading to spectral broadening. To address this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.